molecular formula C12H15ClO2 B13361788 Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol

Cat. No.: B13361788
M. Wt: 226.70 g/mol
InChI Key: FMVFGVMNSBEAMS-VXGBXAGGSA-N
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Description

Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol is a chiral organic compound that features a cyclopentanol core substituted with a chloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-chloro-3-methylphenol.

    Formation of Intermediate: The cyclopentanone is first converted to a cyclopentanol intermediate through reduction using a reducing agent such as sodium borohydride.

    Substitution Reaction: The intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of deoxygenated or hydrogenated products.

    Substitution: Formation of substituted phenoxycyclopentanol derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2R)-2-(4-chlorophenoxy)cyclopentan-1-ol
  • Rel-(1R,2R)-2-(3-methylphenoxy)cyclopentan-1-ol
  • Rel-(1R,2R)-2-(4-bromophenoxy)cyclopentan-1-ol

Uniqueness

Rel-(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol is unique due to the specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

(1R,2R)-2-(4-chloro-3-methylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C12H15ClO2/c1-8-7-9(5-6-10(8)13)15-12-4-2-3-11(12)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12-/m1/s1

InChI Key

FMVFGVMNSBEAMS-VXGBXAGGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@@H]2CCC[C@H]2O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCC2O)Cl

Origin of Product

United States

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